molecular formula C9H15Cl2N3 B2987046 2-(Piperidin-3-yl)pyrimidine dihydrochloride CAS No. 2094861-76-2

2-(Piperidin-3-yl)pyrimidine dihydrochloride

Cat. No.: B2987046
CAS No.: 2094861-76-2
M. Wt: 236.14
InChI Key: ODIJFFYNUGBLFS-UHFFFAOYSA-N
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Description

2-(Piperidin-3-yl)pyrimidine dihydrochloride (CAS: 2094861-76-2) is a heterocyclic organic compound featuring a pyrimidine ring substituted at the 2-position with a piperidin-3-yl group and two hydrochloride counterions. Its molecular formula is C₉H₁₅Cl₂N₃, with a molecular weight of 236.14 g/mol . The compound is typically a white to off-white powder stored at room temperature and is used in pharmaceutical research, particularly in central nervous system (CNS) drug development due to the piperidine moiety’s ability to enhance blood-brain barrier permeability . Key safety warnings include skin/eye irritation (H315, H319) and respiratory tract irritation (H335) .

Properties

IUPAC Name

2-piperidin-3-ylpyrimidine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3.2ClH/c1-3-8(7-10-4-1)9-11-5-2-6-12-9;;/h2,5-6,8,10H,1,3-4,7H2;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODIJFFYNUGBLFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)C2=NC=CC=N2.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15Cl2N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Piperidin-3-yl)pyrimidine dihydrochloride typically involves the formation of the piperidine ring followed by its attachment to the pyrimidine ring. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the piperidine ring can be synthesized through hydrogenation reactions using catalysts such as palladium or nickel . The pyrimidine ring can be synthesized through condensation reactions involving appropriate amines and carbonyl compounds .

Industrial Production Methods

Industrial production of this compound often involves large-scale hydrogenation and condensation reactions. The use of continuous flow reactors and high-pressure hydrogenation techniques can enhance the efficiency and yield of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

2-(Piperidin-3-yl)pyrimidine dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may yield alcohols or amines .

Scientific Research Applications

The provided search results contain information about pyrimidine derivatives and their potential applications in chemistry, biology, medicine, and industry. Specifically, the search results mention "2-Methyl-4-(piperidin-3-yl)pyrimidine dihydrochloride" and "2-(piperidin-3-yl)pyrimidine dihydrochloride" .

2-Methyl-4-(piperidin-3-yl)pyrimidine dihydrochloride

General Information: 2-Methyl-4-(piperidin-3-yl)pyrimidine dihydrochloride, with the molecular formula C10H15N3·2HCl, is a pyrimidine derivative containing a piperidine ring, classifying it as a heterocyclic compound.

Applications:

  • Chemistry: It serves as a building block in synthesizing more complex heterocyclic compounds.
  • Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
  • Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
  • Industry: It is used in developing new materials and as a catalyst in certain chemical reactions.

Antimicrobial Activity: Research indicates that 2-Methyl-4-(piperidin-3-yl)pyrimidine dihydrochloride exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various pathogens, including Gram-positive and Gram-negative bacteria.

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus0.22 - 0.25 μg/mL
Escherichia coli0.25 - 0.30 μg/mL
Staphylococcus epidermidis0.20 - 0.24 μg/mL

The compound's ability to inhibit biofilm formation further enhances its potential as an antimicrobial agent.

Anticancer Activity: The compound has shown promise in cancer research, particularly in inhibiting the proliferation of cancer cells. It affects key signaling pathways involved in cell growth and survival, leading to reduced viability in cancer cell lines.

Case Study: In a study involving MCF-7 and MDA-MB-231 breast cancer cell lines, 2-Methyl-4-(piperidin-3-yl)pyrimidine dihydrochloride exhibited IC50 values of 1.75–9.46 μM, demonstrating superior growth inhibition compared to the standard drug 5-Fluorouracil. The mechanism appears to involve the induction of apoptosis through caspase activation.

Enzyme Inhibition: The primary mechanism by which 2-Methyl-4-(piperidin-3-yl)pyrimidine dihydrochloride exerts its biological effects is through the inhibition of specific kinases involved in cellular signaling pathways. By binding to the active sites of these enzymes, it prevents substrate binding and catalysis, thereby modulating downstream signaling events.

Interaction with Cellular Components: The compound also interacts with proteins involved in DNA replication and repair processes, indicating its potential as a therapeutic agent in diseases characterized by dysregulated cell proliferation. Additionally, it may influence gene expression patterns that govern cellular metabolism and function.

This compound

Mechanism of Action

The mechanism of action of 2-(Piperidin-3-yl)pyrimidine dihydrochloride involves its interaction with specific molecular targets in biological systems. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit specific enzymes involved in disease pathways, thereby exerting therapeutic effects .

Comparison with Similar Compounds

Table 1: Comparative Analysis of Key Compounds

Compound Name Molecular Formula Molecular Weight CAS Number Structural Features Pharmacological Notes
This compound C₉H₁₅Cl₂N₃ 236.14 2094861-76-2 Pyrimidine with piperidin-3-yl at position 2 CNS-targeting potential
2-(Piperazin-1-yl)pyrimidine dihydrochloride C₈H₁₃Cl₂N₅ 262.13 94021-22-4 Pyrimidine with piperazin-1-yl (two N atoms) Buspirone impurity; serotonin receptor interactions
4-(Pyrrolidin-1-yl)pyridin-3-amine dihydrochloride C₉H₁₅Cl₂N₃ 236.14 1193388-05-4 Pyridine with pyrrolidin-1-yl (5-membered ring) Limited safety data; unclassified hazards
4-(Piperidin-3-yl)pyrimidine dihydrochloride C₉H₁₅Cl₂N₃ 236.14 1185105-86-5 Positional isomer (piperidin-3-yl at C4) Altered bioavailability vs. C2 isomer
2-Methyl-4-(piperidin-3-yl)pyrimidine dihydrochloride C₁₀H₁₇Cl₂N₃ 250.17 N/A Methyl group at pyrimidine C2 Enhanced lipophilicity; research applications
2-[5-(Piperidin-2-yl)-1,2,4-oxadiazol-3-yl]pyrimidine hydrochloride C₁₁H₁₄ClN₅O 283.72 1269151-47-4 Oxadiazole linker between pyrimidine and piperidine Improved metabolic stability

Key Structural and Functional Differences

Heterocyclic Core Variations: Pyrimidine vs. Pyridine: The target compound and 4-(piperidin-3-yl)pyrimidine dihydrochloride use pyrimidine (two N atoms in a 6-membered ring), whereas 4-(pyrrolidin-1-yl)pyridin-3-amine dihydrochloride employs pyridine (one N atom). Pyrimidine’s electron-deficient ring may enhance binding to enzymes like kinases . Piperidine vs. dopamine targets) .

Substituent Position and Lipophilicity: Positional isomers like 4-(piperidin-3-yl)pyrimidine dihydrochloride (C4 substitution) may exhibit reduced CNS penetration compared to the C2-substituted target compound due to steric effects .

Linker Modifications :

  • Introducing an oxadiazole ring in 2-[5-(piperidin-2-yl)-1,2,4-oxadiazol-3-yl]pyrimidine hydrochloride adds rigidity and metabolic stability, making it suitable for prolonged-action drug candidates .

Biological Activity

2-(Piperidin-3-yl)pyrimidine dihydrochloride is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

The compound features a pyrimidine core substituted with a piperidine group, which is critical for its biological activity. The dihydrochloride form enhances its solubility and stability in biological systems.

Piperidine derivatives, including this compound, interact with various biological targets, primarily enzymes involved in metabolic pathways. The compound has been studied for its potential as an enzyme inhibitor, which can affect several physiological processes, including:

  • Antimicrobial Activity : Exhibits significant activity against various bacterial strains.
  • Anticancer Properties : Shows promise in inhibiting cancer cell proliferation.
  • Cardiovascular Effects : Potential applications in treating hypertension and related conditions.

Antimicrobial Activity

Research indicates that this compound has notable antimicrobial properties. Studies have demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria.

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus200 μg/mL
Escherichia coli400 μg/mL
Klebsiella pneumoniae600 μg/mL

The compound's efficacy increases with concentration, highlighting its potential as an antimicrobial agent .

Anticancer Activity

In vitro studies have shown that the compound can inhibit the growth of various cancer cell lines. For instance, it has demonstrated significant cytotoxicity against MCF-7 (breast cancer) and PC3 (prostate cancer) cells.

Cell Line IC50 (µM)
MCF-70.09
PC30.12

These results suggest that structural modifications to the piperidine or pyrimidine moieties could enhance anticancer efficacy .

Case Study 1: Antimalarial Potential

A study on pyrimidine derivatives indicated that compounds similar to this compound showed promising antimalarial activity in mouse models. The most effective compounds reduced parasitemia significantly when administered at optimal doses .

Case Study 2: Cardiovascular Applications

Research has explored the potential of this compound in cardiovascular drug development. Its mechanism as an enzyme inhibitor aligns with targets involved in hypertension management, suggesting a pathway for therapeutic use .

Q & A

Basic Question: What are the standard synthetic routes for 2-(Piperidin-3-yl)pyrimidine dihydrochloride, and how are reaction conditions optimized?

Methodological Answer:
The synthesis typically involves coupling a pyrimidine derivative with a piperidine moiety. A common route includes reacting 2-chloropyrimidine with 3-aminopiperidine in a polar aprotic solvent (e.g., dimethylformamide) under basic conditions (e.g., potassium carbonate). The intermediate is then treated with hydrochloric acid to form the dihydrochloride salt .
Optimization Tips:

  • Solvent Selection: Use DMF for improved solubility of intermediates.
  • Temperature Control: Maintain 80–100°C to balance reaction rate and side-product formation.
  • Purification: Recrystallization from ethanol/water mixtures enhances purity (>95%) .

Basic Question: Which analytical techniques are most reliable for characterizing purity and structural integrity?

Methodological Answer:

  • HPLC: Quantify purity using a C18 column with UV detection at 254 nm; mobile phase: acetonitrile/water (0.1% TFA) .
  • NMR Spectroscopy: 1H NMR (D2O, 400 MHz) confirms proton environments (e.g., pyrimidine protons at δ 8.2–8.5 ppm; piperidine protons at δ 3.0–3.5 ppm) .
  • Mass Spectrometry: ESI-MS (positive mode) verifies molecular ion peaks (e.g., [M+H]+ at m/z 208.1 for the free base) .

Basic Question: What safety protocols are essential for handling and storing this compound?

Methodological Answer:

  • Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .
  • Storage: Keep in airtight containers at 2–8°C, protected from light and moisture to prevent degradation .
  • Emergency Measures: For spills, neutralize with sodium bicarbonate and dispose via hazardous waste protocols .

Advanced Question: How can researchers address low yields in the synthesis of this compound?

Methodological Answer:

  • Catalyst Screening: Test palladium catalysts (e.g., Pd/C) to accelerate coupling reactions .
  • Solvent Optimization: Compare DMF, DMSO, and acetonitrile for reaction efficiency.
  • By-Product Analysis: Use HPLC-MS to identify impurities (e.g., unreacted 2-chloropyrimidine) and adjust stoichiometry .

Advanced Question: How should contradictory biological activity data be resolved in enzyme inhibition studies?

Methodological Answer:

  • Dose-Response Curves: Repeat assays across a wider concentration range (e.g., 1 nM–100 µM) to confirm IC50 values .
  • Control Experiments: Validate assay conditions using known inhibitors (e.g., staurosporine for kinase assays).
  • Structural Analysis: Perform molecular docking to assess binding mode consistency with activity data .

Advanced Question: What alternative synthetic strategies improve scalability for industrial research?

Methodological Answer:

  • Flow Chemistry: Implement continuous flow reactors to enhance reaction control and reduce batch variability .
  • Microwave-Assisted Synthesis: Reduce reaction time (e.g., from 24 h to 2 h) while maintaining yield .
  • Green Chemistry: Replace DMF with biodegradable solvents (e.g., cyclopentyl methyl ether) .

Advanced Question: How can computational modeling predict reactivity or stability issues?

Methodological Answer:

  • DFT Calculations: Analyze transition states to identify rate-limiting steps in synthesis .
  • pKa Prediction: Use software like MarvinSuite to estimate protonation states affecting solubility .
  • Degradation Pathways: Simulate hydrolytic stability under acidic/basic conditions .

Advanced Question: What strategies identify and quantify synthetic by-products or impurities?

Methodological Answer:

  • LC-MS/MS: Detect trace impurities (e.g., residual piperidine derivatives) with high sensitivity .
  • NMR Relaxation Studies: Differentiate between stereoisomers using NOESY or ROESY .
  • Reference Standards: Compare retention times with commercially available impurities (e.g., EP/USP standards) .

Advanced Question: How to design enzyme inhibition assays for this compound’s putative targets?

Methodological Answer:

  • Kinetic Assays: Use fluorogenic substrates (e.g., ATP-fluorescein for kinases) to monitor real-time activity .
  • Negative Controls: Include assays with heat-inactivated enzymes to rule out non-specific effects.
  • Competitive Binding: Perform displacement experiments with labeled ligands (e.g., TR-FRET assays) .

Advanced Question: What precautions are necessary when safety data for this compound is limited?

Methodological Answer:

  • Tiered Testing: Conduct acute toxicity assays in vitro (e.g., HepG2 cell viability) before in vivo studies .
  • Environmental Controls: Use fume hoods and HEPA filters to minimize airborne exposure .
  • Pilot-Scale Trials: Start with microgram quantities to assess handling risks before scaling up .

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